molecular formula C11H11NO2S B1348652 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid CAS No. 26176-19-2

4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Cat. No.: B1348652
CAS No.: 26176-19-2
M. Wt: 221.28 g/mol
InChI Key: DFPDCVOFPAYSKG-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with two methyl groups (at positions 4 and 5), a pyrrole moiety (at position 2), and a carboxylic acid group (at position 3). Its molecular formula is C₁₁H₁₁NO₂S, with a molecular weight of 245.28 g/mol. The compound’s structure combines electron-rich aromatic systems (thiophene and pyrrole) with a polar carboxylic acid, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7-8(2)15-10(9(7)11(13)14)12-5-3-4-6-12/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPDCVOFPAYSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N2C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358490
Record name 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26176-19-2
Record name 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
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Preparation Methods

Thiophene Core Functionalization

The thiophene ring substituted at positions 4 and 5 with methyl groups and bearing a carboxylic acid at position 3 is typically prepared by:

  • Selective methylation of thiophene derivatives or starting from 4,5-dimethylthiophene precursors.
  • Introduction of the carboxylic acid group at the 3-position via directed lithiation followed by carbonation or by oxidation of a suitable precursor.

Specific Preparation Methods and Research Findings

Palladium-Catalyzed Cross-Coupling

While direct literature on this compound is limited, thiophene derivatives with heterocyclic substituents are often synthesized via palladium-catalyzed amination:

Step Reagents/Conditions Outcome
1. Preparation of 2-halogenated 4,5-dimethylthiophene-3-carboxylic acid Halogenation (e.g., bromination) at 2-position 2-bromo-4,5-dimethylthiophene-3-carboxylic acid
2. Cross-coupling with pyrrole Pd catalyst, base (e.g., NaOtBu), solvent (e.g., toluene), elevated temperature Formation of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

This method benefits from high regioselectivity and moderate to good yields, as reported in general thiophene functionalization literature.

Condensation via Hydrazide Intermediates

Research on related pyrrole-thiophene compounds suggests an alternative route through hydrazide intermediates:

  • Starting from the carboxylic acid derivative , conversion to the corresponding carbohydrazide by reaction with hydrazine.
  • Subsequent condensation with diketones (e.g., hexane-2,5-dione) under acidic catalysis to form pyrrole rings fused or attached to the thiophene core.

This approach is supported by studies where hydrazide intermediates were used to synthesize pyrrole derivatives with methyl substitutions, confirmed by NMR spectral data showing characteristic pyrrole proton and carbon signals.

Step Reagents/Conditions Outcome
1. Carboxylic acid to carbohydrazide Hydrazine hydrate, reflux 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide
2. Condensation with diketone Hexane-2,5-dione, acetic acid catalyst, reflux in propan-2-ol Formation of 2,5-dimethylpyrrole ring attached to thiophene

This method allows for structural diversification and has been used to prepare biologically active pyrrole-thiophene derivatives.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Palladium-catalyzed cross-coupling Halogenation → Pd-catalyzed amination with pyrrole High regioselectivity, good yields Requires expensive catalysts, sensitive to moisture/air
Hydrazide intermediate condensation Acid → carbohydrazide → condensation with diketones Enables pyrrole ring formation, structural diversity Multi-step, requires careful purification
PEG-600 mediated cyclization Intramolecular cyclization in PEG-600 Environmentally friendly, mild conditions Limited reports on this exact compound

Research Data and Spectral Confirmation

  • NMR Spectroscopy : Characteristic signals for pyrrole protons (singlets around 5.6–5.8 ppm) and methyl groups (singlets near 1.9–2.1 ppm) confirm the presence of 2,5-dimethylpyrrole substituents.
  • 13C NMR : Resonances at ~10–14 ppm for methyl carbons and ~100–105 ppm for pyrrole carbons.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight ~221.3 g/mol.
  • Infrared Spectroscopy : Carboxylic acid C=O stretch near 1700 cm⁻¹; N–H stretches from pyrrole ring.

These data collectively validate the successful synthesis of the target compound and its derivatives.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the DNA-binding activity of GATA3, a transcription factor involved in the regulation of immune responses. This inhibition leads to the suppression of Th2 cell differentiation and the production of Th2 cytokines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Analog: 4,5-Dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic Acid

The closest structural analog identified is 4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid (EN300-302584), which replaces the pyrrole substituent with a tetrazole ring. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Property Target Compound (Pyrrole Derivative) Tetrazole Analog (EN300-302584)
Molecular Formula C₁₁H₁₁NO₂S C₈H₈N₄O₂S
Molecular Weight (g/mol) 245.28 248.24
Substituent at Position 2 1H-pyrrol-1-yl 1H-1,2,3,4-tetrazol-1-yl
Nitrogen Content 1 N atom (pyrrole) 4 N atoms (tetrazole)
Purity Not reported 95%
Key Differences and Implications:

Electronic Effects :

  • The pyrrole group is a π-excessive aromatic ring with one nitrogen atom, contributing electron density to the thiophene core.
  • The tetrazole group is a highly polar, aromatic ring with four nitrogen atoms, introducing strong electron-withdrawing effects. This difference may alter reactivity in substitution reactions or binding affinity in biological targets.

Acidity and Solubility :

  • Both compounds feature a carboxylic acid group (pKa ~2-3), but the tetrazole analog has an additional acidic proton (pKa ~4-5) on its tetrazole ring. This could enhance solubility in basic aqueous environments compared to the pyrrole derivative.

Bioisosteric Potential: Tetrazole is a well-known bioisostere for carboxylic acids, often used to improve metabolic stability in drug design. The tetrazole analog might exhibit enhanced pharmacokinetic properties compared to the pyrrole derivative, though experimental data are lacking.

Synthetic Accessibility: Pyrrole derivatives are typically synthesized via Paal-Knorr or Hantzsch routes, while tetrazole analogs require cycloaddition reactions (e.g., Huisgen reaction). The latter may involve stricter conditions or lower yields.

Biological Activity

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on recent studies.

The compound's structural characteristics include:

  • IUPAC Name : 2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylic acid
  • CAS Number : 26176-19-2
  • Appearance : Powder
  • Melting Point : 188-190 °C

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit antimicrobial properties. For example, compounds synthesized from this structure showed significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mode of action involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are vital for bacterial survival and proliferation .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on human lung adenocarcinoma (A549) cells revealed that certain derivatives significantly reduced cell viability. For instance, compounds derived from the 2,5-dimethylpyrrole moiety demonstrated enhanced cytotoxic effects compared to standard chemotherapeutic agents like cisplatin . The structure-activity relationship (SAR) analysis indicated that modifications to the pyrrole ring could enhance or diminish anticancer activity .

The biological activity of this compound is attributed to its ability to modulate metabolic pathways in cells. Specifically:

  • Cell Growth Suppression : The compound has been shown to suppress cell growth while increasing glucose uptake and ATP production in monoclonal antibody-producing cell lines .
  • Impact on Glycosylation : It may also influence the glycosylation patterns of proteins, which is crucial for the efficacy of therapeutic monoclonal antibodies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. Recent studies have explored various synthetic routes to optimize yield and purity while enhancing biological activity through structural modifications .

Case Studies

A notable study investigated the effects of this compound on cell cultures used for monoclonal antibody production. The addition of the compound increased the final concentration of antibodies produced by approximately 50% compared to control conditions. This enhancement was accompanied by improved cell viability and productivity metrics .

StudyFindings
Increased mAb production by 50% in rCHO cells with MPPB supplementation.
Significant reduction in A549 cell viability with specific derivatives.
Antibacterial activity against multidrug-resistant strains demonstrated through enzyme inhibition assays.

Q & A

Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?

  • Answer : SHELXL is widely used for small-molecule refinement. Steps include: (i) Data collection with high-resolution diffraction (Mo/Kα radiation). (ii) Structure solution via direct methods (SHELXD/SHELXS). (iii) Refinement of atomic coordinates and thermal parameters in SHELXL, accounting for twinning or disorder if present. (iv) Validation using R-factors and electron density maps .

Advanced Research Questions

Q. How can discrepancies between experimental and computational pKa values for the carboxylic acid group be resolved?

  • Answer : Discrepancies may arise from solvent effects or electron-withdrawing/donating substituents. Calibrate computational models (e.g., DFT with COSMO solvation) using experimental pKa values of analogous compounds (e.g., thiophene-2-carboxylic acid, pKa 3.5; thiophene-3-carboxylic acid, pKa 4.1) . Validate predictions with potentiometric titrations in aqueous/organic solvent mixtures.

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

  • Answer : Key strategies:
  • Use anhydrous solvents (e.g., dioxane) and controlled stoichiometry to prevent side reactions .
  • Employ catalytic additives (e.g., pyridine) to enhance regioselectivity in cyclocondensation steps .
  • Purify intermediates via column chromatography or recrystallization (ethanol:DMF mixtures) .

Q. How can computational models predict electronic properties relevant to biological activity?

  • Answer : Density Functional Theory (DFT) calculations can: (i) Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions. (ii) Calculate HOMO-LUMO gaps to assess reactivity. (iii) Simulate binding affinities to target proteins (e.g., mycobacterial enzymes) using molecular docking .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Answer : For antimicrobial studies:
  • MIC assays : Test against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay .
  • SAR analysis : Modify the pyrrole or thiophene substituents and compare activity trends.
  • Cytotoxicity screening : Use mammalian cell lines (e.g., Vero cells) to assess selectivity .

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